molecular formula C18H17ClN4O2 B7727210 3-[5-(4-Chlorophenyl)-7-(furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol

3-[5-(4-Chlorophenyl)-7-(furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol

Cat. No.: B7727210
M. Wt: 356.8 g/mol
InChI Key: DFFPPAWGPVCGLF-UHFFFAOYSA-N
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Description

3-[5-(4-Chlorophenyl)-7-(furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a chlorophenyl group, a furan ring, and a triazolopyrimidine core. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-Chlorophenyl)-7-(furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring system.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.

    Attachment of the Furan Ring: The furan ring is typically introduced through a coupling reaction, such as a Suzuki or Heck reaction.

    Addition of the Propanol Group: The final step involves the addition of the propanol group through a reduction reaction, often using a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propanol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can further modify the functional groups, such as reducing the furan ring to a tetrahydrofuran ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper iodide.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Tetrahydrofuran derivatives.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

3-[5-(4-Chlorophenyl)-7-(furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[5-(4-Chlorophenyl)-7-(furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-[5-(4-Chlorophenyl)-7-(furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethanol: Similar structure but with an ethanol group instead of a propanol group.

    3-[5-(4-Chlorophenyl)-7-(furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]butan-1-ol: Similar structure but with a butanol group instead of a propanol group.

Uniqueness

The uniqueness of 3-[5-(4-Chlorophenyl)-7-(furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol lies in its specific combination of functional groups and its potential biological activities. The presence of the chlorophenyl group, furan ring, and triazolopyrimidine core provides a unique scaffold for further chemical modifications and biological studies.

Properties

IUPAC Name

3-[5-(4-chlorophenyl)-7-(furan-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c19-13-7-5-12(6-8-13)14-11-15(16-3-2-10-25-16)23-18(20-14)21-17(22-23)4-1-9-24/h2-3,5-8,10-11,15,24H,1,4,9H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFPPAWGPVCGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2C=C(NC3=NC(=NN23)CCCO)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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